2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
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Overview
Description
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a benzamide moiety substituted with difluoro groups and an imidazo[2,1-b][1,3]thiazole ring system
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells. The inhibition of this enzyme can lead to the disruption of several essential biochemical pathways in Mtb, making it a promising target for antimycobacterial agents .
Mode of Action
The compound interacts with its target, Pantothenate Synthetase, by binding to its active site This binding inhibits the normal function of the enzyme, disrupting the synthesis of coenzyme A
Biochemical Pathways
The inhibition of Pantothenate Synthetase affects the biosynthesis of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By disrupting these pathways, the compound exerts its antimycobacterial effects .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been predicted in silico . .
Result of Action
The compound has shown significant in vitro antitubercular activity . It has demonstrated inhibitory effects against Mycobacterium tuberculosis H37Ra, with IC50 and IC90 values in the low micromolar range . Furthermore, it has shown selectivity for Mtb over non-tuberculous mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-difluorobenzoyl chloride with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization reactions with thioamides and aldehydes to construct the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(benzyl)benzamide: Lacks the imidazo[2,1-b][1,3]thiazole ring system, making it less complex and potentially less biologically active.
6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole: Does not contain the benzamide moiety, which may affect its solubility and reactivity.
Uniqueness
2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is unique due to the combination of the difluorobenzamide and imidazo[2,1-b][1,3]thiazole moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-difluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c20-13-6-7-14(15(21)10-13)18(25)22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-26-19/h1-7,10H,8-9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHARILRYBYCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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